Sucrose laurate acts as a non-ionic surfactant, meaning it can reduce the surface tension between liquids and improve the solubility of poorly water-soluble drugs. This property is crucial for developing effective formulations for drugs with limited bioavailability 1: ).
Studies suggest that sucrose laurate can enhance the absorption of drugs across biological membranes. This is particularly relevant for oral and transdermal drug delivery, where the molecule can facilitate the passage of drugs through the intestinal lining or the skin, respectively 2: ), 3: ).
Sucrose laurate is generally considered safe for human use, as it is derived from natural ingredients and exhibits low toxicity 4: ).
Research on sucrose laurate is ongoing, focusing on:
Researchers are exploring the use of sucrose laurate in solid dispersions, self-emulsifying systems, and hydrogels to improve the performance of different drug formulations [1, 2, 4].
Further investigations are needed to elucidate the precise mechanisms by which sucrose laurate enhances drug absorption and permeation [2].
While early studies indicate its safety, further clinical trials are needed to confirm the long-term safety and efficacy of sucrose laurate in different pharmaceutical applications.
Sucrose laurate is a non-ionic surfactant derived from the esterification of sucrose and lauric acid. It is categorized as a sucrose fatty acid ester, specifically a monoester, which is characterized by its hydrophilic sugar component and hydrophobic fatty acid chain. The chemical formula for sucrose laurate is . This compound exhibits amphiphilic properties, making it useful in various applications, particularly in food, cosmetics, and pharmaceuticals due to its emulsifying and stabilizing capabilities.
Sucrose laurate has been studied for its biological activity, particularly in relation to its surfactant properties. It has been shown to enhance the solubility of poorly soluble drugs, such as cyclosporine, improving their bioavailability . Additionally, studies indicate that sucrose laurate may exhibit antimicrobial properties, making it a potential candidate for use in food preservation and pharmaceutical formulations .
Several methods have been developed for synthesizing sucrose laurate:
Sucrose laurate finds applications across various industries:
Research on the interactions of sucrose laurate with other compounds has revealed its ability to form stable emulsions and enhance the solubility of hydrophobic substances. For instance, studies have demonstrated that sucrose laurate can effectively solubilize cyclosporine when combined with ethanol, leading to improved formulation stability . Furthermore, its interactions with various biological membranes suggest potential applications in drug delivery systems.
Several compounds are similar to sucrose laurate, particularly within the category of sugar esters. Here are some notable examples:
Compound | Structure Type | Unique Features |
---|---|---|
Sucrose monolaurate | Sugar fatty acid ester | Derived from lauric acid; used for drug solubilization. |
Sucrose stearate | Sugar fatty acid ester | Longer fatty acid chain; used primarily in cosmetics. |
Sucrose palmitate | Sugar fatty acid ester | Similar properties but derived from palmitic acid; more hydrophobic. |
Sucrose myristate | Sugar fatty acid ester | Derived from myristic acid; used in food applications. |
Uniqueness of Sucrose Laurate: Sucrose laurate stands out due to its balance between hydrophilicity and lipophilicity, making it versatile for both aqueous and lipid-based formulations. Its specific application in enhancing bioavailability of drugs further distinguishes it from other sugar esters.
Sucrose laurate belongs to the sucrose fatty acid ester (SFAE) family, classified by:
Table 1: HLB Values of Select Sucrose Esters
Fatty Acid | HLB (Calculated) | Commercial Grade (RYOTO™) |
---|---|---|
Lauric (C12) | 16 | L-1695 |
Stearic (C18) | 11 | S-1170 |
Oleic (C18:1) | 11 | O-1570 |
Sucrose laurate is systematically named β-D-fructofuranosyl α-D-glucopyranoside monododecanoate (CAS: 25339-99-5). Key identifiers include:
Sucrose laurate represents a distinctive class of sugar fatty acid esters characterized by its amphiphilic molecular architecture [1]. The compound consists of a sucrose molecule esterified with lauric acid, creating a structure that combines the hydrophilic properties of the disaccharide with the lipophilic characteristics of the dodecanoic acid chain [2]. The molecular configuration exhibits a complex three-dimensional arrangement where the sucrose moiety serves as the polar head group, while the twelve-carbon lauric acid chain extends as the nonpolar tail [14].
The sucrose component maintains its characteristic β-D-fructofuranosyl-α-D-glucopyranoside structure, with the glucose unit existing in the pyranose form and the fructose unit in the furanose configuration [1] [2]. Nuclear magnetic resonance spectroscopy studies reveal that the carbohydrate protons appear in the characteristic 3.0-6.0 parts per million range, while the lauric acid methyl and methylene protons are observed in the 0-3.0 parts per million region [19]. The chemical shift for methyl group protons occurs at 0.99 parts per million, and the presence of the methylene group adjacent to the ester linkage is confirmed by a signal at 2.34 parts per million [19].
The stereochemical configuration of sucrose laurate encompasses nine defined stereocenters, contributing to its complex three-dimensional structure [10]. The molecule exhibits conformational flexibility due to the presence of 16-17 rotatable bonds, which allows for various spatial arrangements in solution [2] [10]. This flexibility is significant enough that conformer generation is computationally challenging, reflecting the dynamic nature of the molecular structure [2] [23].
The molecular formula of sucrose laurate is C₂₄H₄₄O₁₂, representing the combination of one sucrose molecule (C₁₂H₂₂O₁₁) with one lauric acid residue (C₁₂H₂₄O₂) minus one water molecule eliminated during esterification [1] [2]. The molecular weight is precisely 524.6 grams per mole, with an exact mass of 524.283277 daltons [2] [10]. The monoisotopic mass matches the exact mass at 524.283277 daltons, indicating a single isotopic composition for the most abundant form [2] [10].
The compound registry information includes Chemical Abstracts Service number 25339-99-5 and European Inventory of Existing Commercial Chemical Substances number 246-873-3 [1] [4]. Additional molecular descriptors include a topological polar surface area ranging from 195.60 to 207 square angstroms, reflecting the significant polar character contributed by the twelve oxygen atoms [2] [10]. The heavy atom count totals 36, comprising 24 carbon atoms and 12 oxygen atoms, with hydrogen atoms contributing to the total molecular composition [10].
Table 1: Molecular Properties of Sucrose Laurate
Property | Value |
---|---|
Molecular Formula | C₂₄H₄₄O₁₂ |
Molecular Weight (g/mol) | 524.6 |
Exact Mass (Da) | 524.283277 |
CAS Registry Number | 25339-99-5 |
EINECS Number | 246-873-3 |
Hydrogen Bond Donor Count | 7-8 |
Hydrogen Bond Acceptor Count | 12 |
Rotatable Bond Count | 16-17 |
Topological Polar Surface Area (Ų) | 195.60-207 |
Heavy Atom Count | 36 |
Defined Atom Stereocenter Count | 9 |
Sucrose laurate exists as multiple regioisomers due to the presence of eight hydroxyl groups on the sucrose molecule that can participate in ester formation [9]. These regioisomers are designated according to the carbon atom position where esterification occurs, following standard carbohydrate nomenclature with positions 2, 3, 4, and 6 on the glucose unit and 1′, 3′, 4′, and 6′ on the fructose unit [9] [11].
Research using reversed-phase high-performance liquid chromatography has successfully resolved and quantified individual regioisomers, with nuclear magnetic resonance spectroscopy providing definitive structural assignments [9]. The chromatographic separation reveals distinct retention times and resolution values, with baseline separation achieved for most regioisomers [13]. Resolution values range from 1.31 to 6.82, with all values exceeding the analytical quantification threshold of 1.0 [13].
The distribution of regioisomers varies significantly depending on the synthesis conditions employed [11]. In enzymatic synthesis using serine protease ALP-901, the regioisomeric distribution follows the pattern: 2-O-lauroyl sucrose (72%), 6′-O-lauroyl sucrose (14%), 1′-O-lauroyl sucrose (7%), 3-O-lauroyl sucrose (5%), 4-O-lauroyl sucrose (2%), and 6-O-lauroyl sucrose (1%) [11]. Non-catalytic synthesis produces a similar distribution with 2-O-lauroyl sucrose predominating at 74% [11].
The 2-O-lauroyl regioisomer consistently emerges as the most abundant product across different synthetic approaches, attributed to the enhanced reactivity of the 2-hydroxyl position due to intramolecular hydrogen bonding effects [9] [11]. Nuclear magnetic resonance studies and computational modeling confirm that the chemical reactivity order of sucrose substituents follows: 2-hydroxyl > 1′-hydroxyl > 3′-hydroxyl, based on conformation-stabilizing hydrogen bonds [9].
Table 2: Regioisomer Distribution in Sucrose Laurate
Regioisomer Position | ALP-901 Catalyzed (%) | Non-catalytic (%) | Thermolysin Catalyzed (%) |
---|---|---|---|
2-O-lauroyl sucrose | 72 | 74 | 71-86 |
3-O-lauroyl sucrose | 5 | 5 | 5-8 |
4-O-lauroyl sucrose | 2 | 2 | 2 |
6-O-lauroyl sucrose | 1 | 1 | Not detected |
1′-O-lauroyl sucrose | 7 | 7 | 4-9 |
6′-O-lauroyl sucrose | 14 | 13 | 3-13 |
Regioisomers demonstrate distinct physicochemical properties that affect their functional behavior [9]. Critical micelle concentration values vary significantly among regioisomers, with 6-O-lauroyl sucrose exhibiting approximately 2.5 times greater critical micelle concentration compared to 1′-O-lauroyl sucrose [9]. Stability under acidic and basic conditions also differs among regioisomers, with the stability order under acidic conditions being 3′ > 1′ > 6′ > 4′ > 6 > 2 > 4, while basic conditions show the order 6′ > 1′ > 6 > 4 > 4′ > 2 > 3′ [9].
The amphiphilic nature of sucrose laurate directly determines its functional properties as a surfactant and emulsifier [14] [17]. The polar sucrose moiety functions as the hydrophilic head group, while the twelve-carbon lauric acid chain serves as the lipophilic tail, creating the fundamental structural basis for surface activity [14]. This molecular architecture enables the compound to reduce surface tension at interfaces and form organized structures such as micelles in aqueous solution [17].
The hydrophilic-lipophilic balance of sucrose laurate varies depending on the degree of esterification and specific regioisomer composition [15]. Monoester forms typically exhibit hydrophilic-lipophilic balance values in the range of 11-16, positioning them as effective oil-in-water emulsifiers [15] [26]. The relationship between structure and emulsification capacity is directly related to the molecular geometry and the spatial arrangement of hydrophilic and lipophilic regions [16].
The length of the fatty acid chain significantly influences the functional properties of sugar esters [27]. The twelve-carbon lauric acid chain in sucrose laurate provides an optimal balance between hydrophobic character and molecular flexibility [17]. Shorter chain lengths would reduce lipophilic character, while longer chains might compromise solubility and handling properties [27]. This chain length optimization contributes to the compound's effectiveness as a gentle emulsifier suitable for sensitive applications [17].
Conformational analysis reveals that the structure-function relationship extends to the molecular dynamics of sucrose laurate [22]. The presence of multiple rotatable bonds allows the molecule to adopt various conformations at interfaces, optimizing packing efficiency and reducing interfacial energy [2]. The nine stereochemical centers contribute to the overall three-dimensional architecture, influencing how molecules orient at oil-water interfaces [10].
Corrosive